
Spectroscopic data (NMR, IR, MS) of Thiophene-
3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Thiophene-3-carbohydrazide

Cat. No.: B180984 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of Thiophene-3-
carbohydrazide

Introduction
Thiophene-3-carbohydrazide is a heterocyclic compound of significant interest to researchers

in medicinal chemistry and materials science. As a derivative of thiophene, a core scaffold in

numerous pharmaceutical agents, its carbohydrazide functional group makes it a versatile

synthon for creating more complex molecules like hydrazones, pyrazoles, and oxadiazoles,

which often exhibit a wide range of biological activities.[1][2] Accurate structural elucidation is

the bedrock of drug discovery and development, making a comprehensive understanding of the

spectroscopic signature of Thiophene-3-carbohydrazide essential.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Thiophene-3-carbohydrazide. Designed for

researchers, scientists, and drug development professionals, it moves beyond a simple data

repository to explain the causal relationships between molecular structure and spectral output,

grounding its claims in authoritative references and field-proven methodologies.

Molecular Structure and Functional Groups
Thiophene-3-carbohydrazide (C₅H₆N₂OS) possesses a molecular weight of 142.18 g/mol .[3]

The structure consists of a five-membered aromatic thiophene ring substituted at the 3-position
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with a carbohydrazide group (-C(=O)NHNH₂). This combination of an aromatic heterocycle and

a reactive hydrazide moiety defines its chemical properties and spectroscopic characteristics.

Caption: Molecular structure of Thiophene-3-carbohydrazide.

The Spectroscopic Characterization Workflow: A
Methodological Overview
A robust structural confirmation relies on the synergistic use of multiple spectroscopic

techniques. Each method probes different aspects of the molecule's physical properties, and

together, they provide a comprehensive and self-validating structural picture.
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Caption: General workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule. For Thiophene-3-carbohydrazide, both ¹H and ¹³C NMR are required for

a full assignment.
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Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of Thiophene-3-carbohydrazide in ~0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Expert Insight: DMSO-d₆ is the solvent of choice for hydrazides because its polarity

effectively solubilizes the compound, and it slows the proton exchange rate of the N-H

protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.

[1][4] Tetramethylsilane (TMS) is added as an internal standard for chemical shift

calibration (δ 0.00 ppm).

Spectrometer Setup: Tune and shim the spectrometer to optimize the magnetic field

homogeneity. Lock the field frequency using the deuterium signal from the solvent.[5]

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is sufficient.

Spectral Width: Set to a range of 0-12 ppm to encompass both aromatic and

exchangeable protons.

Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

Relaxation Delay: A delay of 1-2 seconds is typically used.

¹³C NMR Acquisition:

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is

used to produce a spectrum with singlets for each unique carbon.

Spectral Width: Set to a range of 0-180 ppm.

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans

(e.g., 1024 or more) is necessary.

Relaxation Delay: Use a relaxation delay of 2-5 seconds. Expert Insight: This is crucial for

ensuring proper relaxation of all carbon nuclei, especially quaternary carbons like the

carbonyl carbon, which have longer relaxation times.[5]
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS

signal (or the residual solvent peak for DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for

¹³C).

Data Interpretation
¹H NMR (DMSO-d₆, 400 MHz)

Thiophene Protons (H2, H4, H5): The carbohydrazide group is electron-withdrawing, which

deshields the adjacent ring protons. Based on data for 3-substituted thiophenes, the proton

at the C2 position is typically the most deshielded.[5]

δ ~8.2 ppm (s, 1H, H2): This proton appears as a singlet (or a narrow triplet due to small

long-range coupling).

δ ~7.6 ppm (d, 1H, H5): This proton is coupled to H4.

δ ~7.2 ppm (d, 1H, H4): This proton is coupled to H5.

Hydrazide Protons (-NHNH₂): These protons are exchangeable with D₂O. Their chemical

shifts are sensitive to concentration, temperature, and residual water in the solvent.

δ ~9.5 ppm (s, 1H, -C(=O)NH-): This amide proton is typically a broad singlet.[4]

δ ~4.5 ppm (s, 2H, -NH₂): The terminal amine protons often appear as a broad singlet.[1]

¹³C NMR (DMSO-d₆, 100 MHz)

Carbonyl Carbon (C=O): This carbon is expected in the typical range for amide/hydrazide

carbonyls.

δ ~162 ppm (C=O):

Thiophene Carbons (C2, C3, C4, C5): The chemical shifts are influenced by the sulfur

heteroatom and the C3-substituent.

δ ~135 ppm (C3): The substituted carbon.
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δ ~128 ppm (C5):

δ ~127 ppm (C2):

δ ~125 ppm (C4):[5]

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of Thiophene-3-
carbohydrazide with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly

to a fine powder and press it into a transparent disc using a hydraulic press.

Expert Insight: The KBr pellet method is preferred for solid samples as it avoids solvent

peaks that can obscure important regions of the spectrum. The key to a good pellet is

ensuring the sample is anhydrous and homogeneously dispersed to minimize light

scattering.

Background Spectrum: Acquire a background spectrum of the empty sample compartment to

subtract atmospheric H₂O and CO₂ absorptions.

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400

cm⁻¹.

Data Interpretation
The IR spectrum of Thiophene-3-carbohydrazide is dominated by absorptions from the

hydrazide group and the thiophene ring.

3400-3200 cm⁻¹ (N-H stretching): Two or three distinct bands are expected in this region,

corresponding to the asymmetric and symmetric stretching of the -NH₂ group and the

stretching of the -NH- group. These bands are often broad due to hydrogen bonding.[1][4]
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~3100 cm⁻¹ (Aromatic C-H stretching): A weak to medium band just above 3000 cm⁻¹ is

characteristic of the C-H bonds on the thiophene ring.[6]

~1640 cm⁻¹ (C=O stretching, "Amide I" band): A strong, sharp absorption corresponding to

the carbonyl stretch of the hydrazide. The position is lower than a typical ketone due to

resonance with the adjacent nitrogen atoms.[1][7]

~1550 cm⁻¹ (N-H bending, "Amide II" band): A medium to strong band associated with the N-

H bending vibration coupled with C-N stretching.

1400-1500 cm⁻¹ (C=C stretching): Medium intensity bands corresponding to the aromatic

C=C stretching vibrations within the thiophene ring.[6]

~840 cm⁻¹ and ~700 cm⁻¹ (C-S stretching / C-H out-of-plane bending): Vibrations involving

the C-S bond of the thiophene ring and out-of-plane bending of the ring C-H bonds appear in

the fingerprint region.[8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the

molecule's structure.

Experimental Protocol: MS Data Acquisition
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via direct infusion using an electrospray ionization (ESI) source or by using an electron

ionization (EI) source for a volatile sample.

Expert Insight: ESI is a "soft" ionization technique often used to observe the protonated

molecular ion [M+H]⁺ with minimal fragmentation. EI is a "hard" technique that causes

extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

Mass Analysis: Scan a mass-to-charge (m/z) range, for example, from 50 to 300, to detect

the molecular ion and its fragments.

Data Interpretation
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Molecular Ion Peak: The molecular formula is C₅H₆N₂OS. The exact mass is 142.02.[3]

[M]⁺• (EI) or [M+H]⁺ (ESI): A peak at m/z 142 or 143, respectively, will confirm the

molecular weight of the compound.

Isotope Peaks: The presence of sulfur will give rise to a characteristic isotope pattern. A peak

at [M+2]⁺• with an intensity of about 4.4% relative to the molecular ion peak is a clear

indicator of a single sulfur atom.

Key Fragmentation Pathways:

Loss of NH₂NH• (m/z 31): Cleavage of the N-N bond can lead to a fragment at m/z 111.

Loss of NHNH₂• (m/z 31): Cleavage of the CO-NH bond can also lead to the thiophene-3-

carbonyl cation at m/z 111.

Loss of CO (m/z 28): Subsequent loss of carbon monoxide from the m/z 111 fragment can

produce the 3-thienyl cation at m/z 83.

Figure 3: Proposed EI-MS Fragmentation Pathway

[C₅H₆N₂OS]⁺•
m/z = 142

[C₄H₃S-CO]⁺
m/z = 111

- •NHNH₂

[C₄H₃S]⁺
m/z = 83

- CO

Click to download full resolution via product page

Caption: A simplified fragmentation pathway for Thiophene-3-carbohydrazide.
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Summary of Spectroscopic Data
Technique Observation Assignment

¹H NMR δ ~9.5 ppm (s, 1H) -C(=O)NH-

δ ~8.2 ppm (s, 1H) Thiophene H2

δ ~7.6 ppm (d, 1H) Thiophene H5

δ ~7.2 ppm (d, 1H) Thiophene H4

δ ~4.5 ppm (s, 2H) -NH₂

¹³C NMR δ ~162 ppm C=O

δ ~135 ppm Thiophene C3

δ ~128 ppm Thiophene C5

δ ~127 ppm Thiophene C2

δ ~125 ppm Thiophene C4

IR 3400-3200 cm⁻¹ N-H stretch

~3100 cm⁻¹ Aromatic C-H stretch

~1640 cm⁻¹ C=O stretch (Amide I)

~1550 cm⁻¹ N-H bend (Amide II)

1400-1500 cm⁻¹ Aromatic C=C stretch

MS (EI) m/z 142 Molecular Ion [M]⁺•

m/z 111 [M - NHNH₂]⁺

m/z 83 [M - NHNH₂ - CO]⁺

Conclusion
The structural identity of Thiophene-3-carbohydrazide is unequivocally confirmed through the

combined application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy

elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of

key hydrazide and thiophene functional groups, and mass spectrometry verifies the molecular
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weight and provides corroborating structural information through predictable fragmentation.

This comprehensive spectroscopic dataset serves as a reliable reference for researchers,

ensuring the quality and identity of this crucial building block in the synthesis of novel chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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